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PROTAC CRABP-II Degrader-2 -

PROTAC CRABP-II Degrader-2

Catalog Number: EVT-12562256
CAS Number:
Molecular Formula: C44H64N4O10
Molecular Weight: 809.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of PROTAC CRABP-II Degrader-2 involves several key steps, primarily focusing on the creation of a heterobifunctional molecule. This molecule typically consists of:

  1. Target-Binding Ligand: A small molecule that selectively binds to CRABP-II.
  2. E3 Ligase Ligand: A component that recruits an E3 ligase, which is crucial for the ubiquitination process.
  3. Linker: A chemical linker that connects the target-binding ligand and the E3 ligase ligand.

The synthesis process often employs techniques such as solid-phase synthesis or solution-phase synthesis, utilizing various coupling reactions to form the desired linkages between components. Detailed methodologies can vary but typically include purification steps like high-performance liquid chromatography (HPLC) to ensure the final product's purity .

Molecular Structure Analysis

The molecular structure of PROTAC CRABP-II Degrader-2 is characterized by its unique arrangement of functional groups that facilitate its interaction with both CRABP-II and the E3 ligase. The structural analysis reveals:

  • Core Structure: The backbone often comprises a central scaffold that houses substituents responsible for binding interactions.
  • Functional Groups: Specific moieties are incorporated to enhance solubility and binding affinity.
  • Linker Configuration: The linker’s length and flexibility can significantly affect the efficacy of the degrader.

Quantitative structure-activity relationship (QSAR) studies may provide insights into how variations in structure influence degradation efficiency .

Chemical Reactions Analysis

The chemical reactions involved in the functioning of PROTAC CRABP-II Degrader-2 primarily revolve around:

  1. Ubiquitination: Upon binding to both CRABP-II and an E3 ligase, the PROTAC facilitates the transfer of ubiquitin molecules onto the target protein, marking it for degradation.
  2. Proteasomal Degradation: The ubiquitinated CRABP-II is subsequently recognized by the proteasome, leading to its degradation into smaller peptides.

These reactions are critical as they enable the selective removal of specific proteins from cellular environments without affecting other cellular components .

Mechanism of Action

The mechanism of action for PROTAC CRABP-II Degrader-2 involves several sequential steps:

  1. Binding: The degrader first binds to CRABP-II through its target-binding ligand.
  2. Recruitment of E3 Ligase: Simultaneously, it recruits an E3 ligase via its E3 ligand.
  3. Ubiquitination Process: This interaction leads to polyubiquitination of CRABP-II.
  4. Degradation: The polyubiquitinated protein is recognized by the 26S proteasome, resulting in its degradation.

This catalytic mechanism allows PROTACs to act at low concentrations, as one molecule can degrade multiple target proteins .

Physical and Chemical Properties Analysis

PROTAC CRABP-II Degrader-2 exhibits several notable physical and chemical properties:

  • Solubility: Generally designed for optimal solubility in biological systems.
  • Stability: Stability under physiological conditions is crucial for maintaining efficacy during therapeutic applications.
  • Molecular Weight: Typically falls within a range conducive to cellular uptake and bioavailability.

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to characterize these properties .

Applications

The applications of PROTAC CRABP-II Degrader-2 extend beyond basic research into potential therapeutic avenues:

  1. Cancer Therapy: Targeting CRABP-II may have implications in cancer treatments where aberrant retinoic acid signaling plays a role.
  2. Drug Discovery: As part of a broader strategy in drug discovery, PROTACs can be utilized to explore new pathways and mechanisms in disease models.
  3. Biological Research: Useful as tools for studying protein function and regulation within cellular contexts.

The versatility of PROTAC technology positions it as a promising approach in both academia and industry for tackling complex biological challenges .

Introduction to Targeted Protein Degradation and PROTAC Technology

Targeted protein degradation (TPD) represents a paradigm shift in therapeutic intervention, moving beyond inhibition to complete elimination of disease-causing proteins. Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack cellular degradation machinery, offering unprecedented advantages for challenging drug targets.

Ubiquitin-Proteasome System as a Therapeutic Platform

The ubiquitin-proteasome system (UPS) is the primary pathway for intracellular protein degradation in eukaryotic cells. This process involves three key enzymes:

  • E1 ubiquitin-activating enzyme: Activates ubiquitin using ATP.
  • E2 ubiquitin-conjugating enzyme: Transfers activated ubiquitin.
  • E3 ubiquitin ligase: Recognizes specific substrates and catalyzes ubiquitin transfer [3] [7].

PROTACs exploit this system by simultaneously binding an E3 ligase and a target protein, forming a ternary complex that triggers polyubiquitination of the target. The 26S proteasome then recognizes the ubiquitin tag and degrades the target protein, while the PROTAC molecule is recycled [1] [6].

Table 1: Key Steps in UPS-Mediated Degradation

StepComponentFunction
1E1 enzymeActivates ubiquitin via ATP-dependent adenylation
2E2 enzymeCarries activated ubiquitin to E3 ligase
3E3 ligaseBinds substrate and facilitates ubiquitin transfer
426S proteasomeRecognizes polyubiquitinated proteins and degrades them

Historical Development of Proteolysis-Targeting Chimeras (PROTACs)

The PROTAC concept was pioneered in 2001 by Crews and Deshaies, who developed a peptide-based chimera targeting methionine aminopeptidase-2 (MetAP-2) using an SCF E3 ligase complex [6] [10]. Key milestones include:

  • 2008: First small-molecule PROTAC using MDM2 ligand (Nutlin-3) to degrade androgen receptor (AR) [3] [6].
  • 2015: CRBN-based PROTACs for BET protein degradation using thalidomide derivatives [6] [10].
  • 2019: Entry of ARV-110 (AR-targeting PROTAC) into clinical trials for prostate cancer [1] [5].

Table 2: Evolution of Key PROTAC Technologies

YearBreakthroughSignificance
2001Peptide-based PROTACsProof-of-concept for UPS hijacking
2008Small-molecule MDM2 PROTACsImproved cell permeability and pharmacokinetics
2014VHL ligand optimizationHigh-affinity recruitment of VHL E3 ligase
2019Clinical-stage PROTACs (ARV-110)Validation of therapeutic applicability

Advantages Over Traditional Small-Molecule Inhibitors

PROTACs offer distinct pharmacological benefits:

  • Event-driven pharmacology: A single PROTAC molecule can degrade multiple target proteins catalytically, enabling substoichiometric activity [6] [10].
  • Targeting "undruggables": Effective against scaffold proteins and transcription factors lacking enzymatic activity (e.g., BRD4, Tau) [1] [7].
  • Overcoming resistance: Degradation circumvents mutations that cause drug resistance in inhibitors (e.g., AR mutations in prostate cancer) [3] [10].
  • Reduced off-target effects: Higher selectivity due to ternary complex dependency [6].

Challenges remain, including the "hook effect" (loss of degradation at high concentrations) and molecular size limitations affecting bioavailability [3] [6].

Table 3: PROTACs vs. Small-Molecule Inhibitors

PropertyPROTACsTraditional Inhibitors
MechanismTarget degradationTarget inhibition
EfficacyCatalytic, substoichiometricStoichiometric
Target scopeIncludes non-enzymatic proteinsLimited to druggable pockets
ResistanceEffective against overexpressed/mutated targetsVulnerable to resistance mutations
SelectivityTernary complex-dependentBinding site-dependent

CRABP-II as a Model Target for Proof-of-Concept Studies

Cellular retinoic acid-binding protein II (CRABP-II) is a cytoplasmic transporter of retinoic acid (RA) involved in cell differentiation and proliferation. Its overexpression is linked to cancer progression and retinoid resistance, making it an ideal proof-of-concept target for PROTAC technology [2] [4].

PROTAC CRABP-II Degrader-2 exemplifies this approach:

  • Structure: Composed of a CRABP-II ligand (retinoic acid derivative) linked to an IAP (Inhibitor of Apoptosis Protein) E3 ligase ligand via a polyethylene glycol (PEG)-based linker [2] [4].
  • Molecular specifications:
  • CAS: 1225383-38-9
  • Formula: C₄₄H₆₄N₄O₁₀
  • Molecular weight: 809.00 g/mol [4].
  • Mechanism: The retinoic acid moiety binds CRABP-II, while the IAP ligand (e.g., LCL-161 derivative) recruits cIAP1, inducing ubiquitination and proteasomal degradation [8].

Structural Analysis:The degrader features a conformationally flexible triethylene glycol linker (OCCOCCONC(=O)) connecting the target-binding and E3-ligand modules. This optimizes ternary complex formation by allowing spatial adaptability between CRABP-II and cIAP1 [4] [8].

Table 4: Chemical Specifications of PROTAC CRABP-II Degrader-2

PropertyValue
CAS Number1225383-38-9
Molecular FormulaC₄₄H₆₄N₄O₁₀
Molecular Weight809.00 g/mol
SMILESCC(/C=C/C=C(/C=C/C1=C(/C(CCC(C)1C)=N/OCC(NCCOCCOCCOC(C@HNC(C@@HC@HCC2=CC=CC=C2)=O)=O)=O)C)C)=C\C(O)=O
InChiKeyLJDTZKKSXVIAPQ-FATAJGLMSA-N

IAP-based degraders (termed SNIPERs) uniquely induce simultaneous degradation of both the target protein (CRABP-II) and the E3 ligase (cIAP1), enhancing their cellular efficacy [8]. This dual-degradation profile was validated in cellular models, establishing CRABP-II Degrader-2 as a critical tool for probing TPD mechanisms [4] [8].

Properties

Product Name

PROTAC CRABP-II Degrader-2

IUPAC Name

(2E,4E,6E,8E)-9-[(3E)-3-[2-[2-[2-[2-[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]oxyethoxy]ethoxy]ethylamino]-2-oxoethoxy]imino-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid

Molecular Formula

C44H64N4O10

Molecular Weight

809.0 g/mol

InChI

InChI=1S/C44H64N4O10/c1-30(2)26-38(47-42(53)41(52)36(45)28-34-14-9-8-10-15-34)43(54)57-25-24-56-23-22-55-21-20-46-39(49)29-58-48-37-18-19-44(6,7)35(33(37)5)17-16-31(3)12-11-13-32(4)27-40(50)51/h8-17,27,30,36,38,41,52H,18-26,28-29,45H2,1-7H3,(H,46,49)(H,47,53)(H,50,51)/b13-11+,17-16+,31-12+,32-27+,48-37+/t36-,38+,41+/m1/s1

InChI Key

LJDTZKKSXVIAPQ-FATAJGLMSA-N

Canonical SMILES

CC1=C(C(CCC1=NOCC(=O)NCCOCCOCCOC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Isomeric SMILES

CC\1=C(C(CC/C1=N\OCC(=O)NCCOCCOCCOC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C

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